2-Propylprolinehydrochloride
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Overview
Description
2-Propylproline Hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylproline Hydrochloride typically involves the reaction of proline with propyl halides under specific conditions. One common method includes the use of pivalaldehyde and trifluoroacetic acid in a reflux setup to form the desired product .
Industrial Production Methods: Industrial production of 2-Propylproline Hydrochloride often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Propylproline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted proline derivatives.
Scientific Research Applications
2-Propylproline Hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies related to protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propylproline Hydrochloride involves its interaction with specific molecular targets, primarily proteins and enzymes. It can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
L-Proline: A natural amino acid with similar structural properties.
2-Methylproline: Another proline derivative with different substituents.
4-Hydroxyproline: A hydroxylated form of proline with distinct biochemical properties.
Uniqueness: 2-Propylproline Hydrochloride is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties compared to other proline derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(2S)-2-propylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h9H,2-6H2,1H3,(H,10,11);1H/t8-;/m0./s1 |
InChI Key |
VDWRJHSEZZBLTR-QRPNPIFTSA-N |
Isomeric SMILES |
CCC[C@]1(CCCN1)C(=O)O.Cl |
Canonical SMILES |
CCCC1(CCCN1)C(=O)O.Cl |
Origin of Product |
United States |
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